molecular formula C25H31N5O2 B11163323 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11163323
M. Wt: 433.5 g/mol
InChI Key: FSTNHWOFQJAKCU-UHFFFAOYSA-N
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Description

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 2,3-dimethylphenylamine with a suitable piperazine precursor under controlled conditions.

    Attachment of the Hexyl Chain: The hexyl chain is introduced through a series of reactions, including alkylation and oxidation.

    Formation of the Benzotriazinone Core: This step involves cyclization reactions to form the benzotriazinone ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzotriazinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and have similar biological activities.

    Benzotriazinone Derivatives: Other benzotriazinone compounds are used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

What sets 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C25H31N5O2/c1-19-9-8-12-23(20(19)2)28-15-17-29(18-16-28)24(31)13-4-3-7-14-30-25(32)21-10-5-6-11-22(21)26-27-30/h5-6,8-12H,3-4,7,13-18H2,1-2H3

InChI Key

FSTNHWOFQJAKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3)C

Origin of Product

United States

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